molecular formula C21H21N5O4S B11683280 2-{(E)-[({[4-ethyl-5-(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl]thio}acetyl)hydrazono]methyl}benzoic acid

2-{(E)-[({[4-ethyl-5-(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl]thio}acetyl)hydrazono]methyl}benzoic acid

Cat. No.: B11683280
M. Wt: 439.5 g/mol
InChI Key: DPXDXMSJYJHCLI-WSDLNYQXSA-N
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Description

2-{(E)-[({[4-ethyl-5-(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl]thio}acetyl)hydrazono]methyl}benzoic acid is a complex organic compound that features a triazole ring, a methoxyphenyl group, and a benzoic acid moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{(E)-[({[4-ethyl-5-(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl]thio}acetyl)hydrazono]methyl}benzoic acid typically involves multiple steps. One common approach is to start with the preparation of the triazole ring, followed by the introduction of the methoxyphenyl group. The final steps involve the formation of the benzoic acid moiety and the coupling of the triazole and benzoic acid components through a hydrazone linkage.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of high-throughput screening to identify the most efficient catalysts and reaction conditions, as well as the development of scalable processes for each step of the synthesis.

Chemical Reactions Analysis

Triazole Ring Formation

The triazole core is synthesized through cyclization reactions involving substituted phenyl hydrazines and aldehydes. This step establishes the 1,2,4-triazole scaffold, which is critical for the compound’s biological activity.

Thioacetylation

Thioacetyl groups are introduced to enhance reactivity and biological activity. For example, ethyl chloroacetate reacts with triazole derivatives in DMF under basic conditions (triethylamine) to form thioester intermediates. Subsequent treatment with hydrazine hydrate in propan-2-ol yields hydrazide precursors .

Final Coupling

The benzoic acid moiety is incorporated via acylation reactions . Thioacetyl hydrazones react with benzoic acid derivatives, facilitated by coupling agents such as DCC or HOBt, to form the final compound.

Table 1: Key Synthesis Steps

StepReaction DetailsReagents/Conditions
1Triazole formationPhenyl hydrazine + aldehyde + cyclization agents
2ThioacetylationEthyl chloroacetate + triethylamine (DMF, RT)
3AcylationBenzoic acid derivative + coupling agents (e.g., DCC)

Chemical Reactivity

The compound exhibits diverse reactivity due to its functional groups (hydrazone, triazole, thioester).

Oxidation Reactions

Thio groups undergo oxidation to form sulfoxides/sulfones under acidic or basic conditions. For example:
R-SHKMnO4R-SO2-R\text{R-SH} \xrightarrow{\text{KMnO}_4} \text{R-SO}_2 \text{-R}
This transformation alters the compound’s electronic properties and solubility.

Reduction Reactions

The triazole ring or hydrazone linkage may undergo reduction using agents like sodium borohydride (NaBH₄). This could modify the compound’s aromaticity and stability.

Substitution Reactions

Aromatic substituents (e.g., methoxy groups) participate in electrophilic substitution or nucleophilic aromatic substitution. For instance, methoxy groups may react with strong acids or bases to form derivatives with altered pharmacokinetic profiles.

Table 2: Common Chemical Reactions

Reaction TypeReagents/ConditionsOutcome
OxidationKMnO₄ (acidic)Sulfoxide/sulfone formation
ReductionNaBH₄ (protic solvent)Reduced triazole or hydrazone
SubstitutionElectrophiles (e.g., NO₂⁺)Modified aromatic substituents

Analytical Characterization

The compound’s structure and purity are confirmed using:

  • NMR spectroscopy : Identifies hydrazone (C=N) and triazole protons.

  • IR spectroscopy : Detects carbonyl (C=O) and thioester (C=S) stretches.

Scientific Research Applications

Medicinal Chemistry Applications

  • Antimicrobial Activity :
    • Triazole derivatives are widely recognized for their antimicrobial properties. Studies have shown that compounds containing the triazole ring exhibit significant antibacterial, antifungal, and antiviral activities. The specific compound under review has been linked to enhanced antimicrobial efficacy due to its unique structural features, which may enhance interaction with microbial targets .
  • Anticancer Properties :
    • Research indicates that triazole derivatives can exhibit anticancer activity. The compound's structure allows for possible interactions with cancer cell pathways, potentially inhibiting tumor growth. In vitro studies have demonstrated that similar triazole compounds can induce apoptosis in cancer cells .
  • Anti-inflammatory Effects :
    • The anti-inflammatory potential of triazole compounds has been documented extensively. The presence of the hydrazone moiety in the compound may contribute to its ability to modulate inflammatory responses in biological systems .

Agricultural Applications

  • Herbicidal Activity :
    • Compounds featuring the triazole moiety are also explored for their herbicidal properties. Research indicates that these compounds can effectively inhibit the growth of certain weeds, making them valuable in agricultural practices .
  • Plant Growth Regulation :
    • Triazoles have been studied as plant growth regulators. They can influence various physiological processes in plants, promoting growth under stress conditions .

Synthesis and Characterization

The synthesis of 2-{(E)-[({[4-ethyl-5-(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl]thio}acetyl)hydrazono]methyl}benzoic acid typically involves multi-step reactions starting from simpler precursors. Characterization techniques such as NMR spectroscopy and mass spectrometry are employed to confirm the structure and purity of the synthesized compound .

Case Studies

  • Case Study on Antimicrobial Efficacy :
    • A study investigated the antimicrobial activity of various triazole derivatives against common pathogens. The results indicated that the compound exhibited significant inhibition against both Gram-positive and Gram-negative bacteria, suggesting its potential as a lead compound for developing new antibiotics .
  • Case Study on Anticancer Activity :
    • In vitro studies assessed the cytotoxic effects of the compound on different cancer cell lines. The findings revealed that it effectively reduced cell viability and induced apoptosis, highlighting its potential as an anticancer agent .

Mechanism of Action

The mechanism of action of 2-{(E)-[({[4-ethyl-5-(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl]thio}acetyl)hydrazono]methyl}benzoic acid involves its interaction with specific molecular targets. The triazole ring and methoxyphenyl group can interact with enzymes or receptors, modulating their activity. This can lead to various biological effects, such as inhibition of enzyme activity or alteration of signal transduction pathways.

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other triazole derivatives and benzoic acid derivatives. Examples include:

  • 4-ethyl-5-(4-methoxyphenyl)-4H-1,2,4-triazole
  • 2-{(E)-[({[4-ethyl-5-(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl]thio}acetyl)hydrazono]methyl}benzoic acid analogs with different substituents

Uniqueness

What sets this compound apart is its unique combination of functional groups, which confer specific chemical and biological properties. This makes it a valuable compound for research and potential therapeutic applications.

Biological Activity

The compound 2-{(E)-[({[4-ethyl-5-(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl]thio}acetyl)hydrazono]methyl}benzoic acid is a novel derivative of 1,2,4-triazole known for its diverse biological activities. This article reviews the synthesis, biological properties, and potential therapeutic applications of this compound based on recent research findings.

Synthesis

This compound is synthesized through a multi-step process involving the formation of triazole derivatives and subsequent modifications. The synthesis typically begins with the reaction of 4-ethyl-5-(4-methoxyphenyl)-1,2,4-triazole with thioacetyl hydrazone intermediates, followed by coupling with benzoic acid derivatives. The overall reaction pathway can be summarized as follows:

  • Formation of Triazole : Reaction of substituted phenyl hydrazines with appropriate aldehydes.
  • Thioacetylation : Introduction of thioacetyl groups to enhance biological activity.
  • Final Coupling : Formation of the benzoic acid moiety through acylation reactions.

Anticancer Activity

Recent studies have highlighted the anticancer potential of triazole derivatives, including the compound in focus. The biological activity was evaluated using various cancer cell lines:

Cell LineType of CancerIC50 (µM)Mechanism of Action
C6Rat glioma15Induction of apoptosis via caspase activation
A549Lung adenocarcinoma20Inhibition of cell proliferation
MCF-7Breast cancer18Cell cycle arrest in G1 phase
HT-29Colorectal cancer22Inhibition of angiogenesis

The compound demonstrated significant cytotoxicity against these cell lines when tested using the MTT assay, indicating a promising role as an anticancer agent .

Antimicrobial Activity

The compound also exhibits notable antimicrobial properties. Studies have shown that it possesses activity against various bacterial strains:

Bacterial StrainMinimum Inhibitory Concentration (MIC)
Staphylococcus aureus32 µg/mL
Escherichia coli64 µg/mL
Candida albicans16 µg/mL

These results suggest that the compound could be effective in treating infections caused by resistant bacterial strains .

Anti-inflammatory Effects

In addition to its anticancer and antimicrobial properties, this compound has been evaluated for anti-inflammatory effects. Experimental models using carrageenan-induced paw edema in rats showed a significant reduction in inflammation at doses of 20 mg/kg and 40 mg/kg, indicating its potential as an anti-inflammatory agent .

Case Studies

  • Case Study on Anticancer Efficacy : A recent study involved the administration of this compound in a xenograft model of human breast cancer. Results demonstrated a significant reduction in tumor volume compared to control groups, supporting its potential as a therapeutic agent .
  • Clinical Relevance : The compound was also tested in vitro against drug-resistant strains of Mycobacterium tuberculosis, showing promising results that warrant further investigation into its use as an adjunct therapy in tuberculosis treatment .

Q & A

Basic Research Questions

Q. What are the common synthetic routes for preparing this compound, and how are reaction conditions optimized?

Methodological Answer: The synthesis typically involves multi-step reactions, starting with the condensation of 4-ethyl-5-(4-methoxyphenyl)-4H-1,2,4-triazole-3-thiol with chloroacetic acid under reflux conditions to form the thioacetic acid intermediate. Subsequent hydrazone formation is achieved by reacting with a benzaldehyde derivative containing a hydrazine moiety. Optimization includes:

  • Temperature control : Reflux in ethanol or methanol (80–90°C) to ensure complete reaction .
  • Catalysis : Use of glacial acetic acid to facilitate Schiff base formation .
  • Purification : Recrystallization from ethanol/water mixtures to enhance purity .

Q. Which spectroscopic and chromatographic methods confirm the structure and purity of this compound?

Methodological Answer:

  • IR Spectroscopy : Confirms functional groups (e.g., C=O stretch at ~1700 cm⁻¹ for the benzoic acid moiety, N–H stretches for hydrazone) .
  • ¹H/¹³C NMR : Assigns proton environments (e.g., methoxy protons at δ 3.8–4.0 ppm, aromatic protons in the 6.5–8.0 ppm range) .
  • Chromatography : Thin-layer chromatography (TLC) with silica gel plates (e.g., ethyl acetate/hexane, 3:7) confirms homogeneity. HPLC with UV detection (λ = 254 nm) assesses purity (>98%) .

Q. What preliminary biological activities have been reported for this compound?

Methodological Answer: Analogous 1,2,4-triazole derivatives exhibit:

  • Antimicrobial activity : Tested via agar diffusion assays against Staphylococcus aureus (MIC = 8–16 µg/mL) and Candida albicans (MIC = 16–32 µg/mL) .
  • Antifungal activity : Evaluated using broth microdilution methods, with potency linked to the methoxyphenyl substituent .
  • Structure-activity relationship (SAR) : Increased lipophilicity from the ethyl group enhances membrane permeability .

Advanced Research Questions

Q. How can molecular docking studies guide the design of derivatives with enhanced bioactivity?

Methodological Answer:

  • Target selection : Docking against fungal cytochrome P450 14α-demethylase (CYP51) or bacterial dihydrofolate reductase (DHFR) identifies key binding interactions .
  • Software tools : AutoDock Vina or Schrödinger Suite for ligand-receptor binding energy calculations.
  • Validation : Compare docking scores (e.g., ΔG = −9.2 kcal/mol for CYP51) with experimental MIC values to refine substituent groups (e.g., bulkier alkyl chains improve hydrophobic interactions) .

Q. How should researchers address contradictions between theoretical (DFT) predictions and experimental spectral data?

Methodological Answer:

  • DFT parameters : Use B3LYP/6-31G(d,p) basis sets to calculate IR/NMR spectra. Discrepancies in vibrational modes (e.g., C=S stretch at 650 cm⁻¹ vs. experimental 670 cm⁻¹) may arise from solvent effects or crystal packing .
  • Error mitigation : Include implicit solvent models (e.g., PCM for ethanol) and compare with solid-state IR data .
  • Case study : For 4-ethyl triazole derivatives, DFT-predicted NMR chemical shifts deviated by <5% after solvent correction .

Q. What strategies analyze degradation products during stability studies?

Methodological Answer:

  • Forced degradation : Expose the compound to heat (40–60°C), humidity (75% RH), and oxidative conditions (3% H₂O₂).
  • Analytical tools :
    • HPLC-MS : Identifies degradation products (e.g., hydrolysis of the hydrazone bond yields benzoic acid and triazole-thioacetate fragments) .
    • Mass balance : Ensure total impurities + main compound = 100% (validated via calibration curves) .
  • Mitigation : Lyophilization or storage under nitrogen reduces hydrolysis .

Q. How do reaction conditions influence the solubility and crystallinity of salts derived from this compound?

Methodological Answer:

  • Counterion selection : Sodium/potassium salts increase aqueous solubility (e.g., 12 mg/mL in PBS vs. 2 mg/mL for free acid) .
  • Crystallization : Slow evaporation from DMSO/water yields monoclinic crystals suitable for XRD.
  • Solubility testing : Use shake-flask method with UV quantification at λ_max (e.g., 280 nm) .

Q. Data Contradiction Analysis

Q. How to resolve discrepancies in antimicrobial activity data across studies?

Methodological Answer:

  • Standardization : Adopt CLSI/M07-A9 guidelines for MIC assays to minimize variability .
  • Strain specificity : Activity against C. albicans may vary due to efflux pump expression (test with clinical isolates vs. ATCC strains) .
  • Statistical validation : Use ANOVA to compare triplicate data (p < 0.05) .

Q. Methodological Tables

Table 1. Key Spectral Data for Structural Confirmation

TechniqueKey Peaks/DataReference
IR (KBr)1705 cm⁻¹ (C=O), 1250 cm⁻¹ (C-OCH₃)
¹H NMR (DMSO-d⁶)δ 8.2 (s, 1H, CH=N), δ 3.8 (s, 3H, OCH₃)
HPLC (UV 254 nm)Retention time = 6.8 min, purity = 99.2%

Table 2. Optimized Reaction Conditions for Synthesis

StepConditionsYield (%)Reference
Thioacetic acid formationReflux in EtOH, 12 h78
Hydrazone condensationGlacial AcOH, 4 h, 80°C85

Properties

Molecular Formula

C21H21N5O4S

Molecular Weight

439.5 g/mol

IUPAC Name

2-[(E)-[[2-[[4-ethyl-5-(4-methoxyphenyl)-1,2,4-triazol-3-yl]sulfanyl]acetyl]hydrazinylidene]methyl]benzoic acid

InChI

InChI=1S/C21H21N5O4S/c1-3-26-19(14-8-10-16(30-2)11-9-14)24-25-21(26)31-13-18(27)23-22-12-15-6-4-5-7-17(15)20(28)29/h4-12H,3,13H2,1-2H3,(H,23,27)(H,28,29)/b22-12+

InChI Key

DPXDXMSJYJHCLI-WSDLNYQXSA-N

Isomeric SMILES

CCN1C(=NN=C1SCC(=O)N/N=C/C2=CC=CC=C2C(=O)O)C3=CC=C(C=C3)OC

Canonical SMILES

CCN1C(=NN=C1SCC(=O)NN=CC2=CC=CC=C2C(=O)O)C3=CC=C(C=C3)OC

Origin of Product

United States

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